3-Aminobenzothiophene-1,1-dione
Overview
Description
3-Aminobenzothiophene-1,1-dione is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in medicinal chemistry and materials science . The 3-aminobenzo[b]thiophene 1,1-dioxide structure includes an amino group at the 3-position and a sulfone group at the 1,1-position, making it a valuable scaffold for drug discovery and development .
Mechanism of Action
Target of Action
The primary target of 3-Aminobenzo[b]thiophene 1,1-dioxide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive therapeutic target for cancer therapy .
Mode of Action
3-Aminobenzo[b]thiophene 1,1-dioxide interacts with STAT3, inhibiting its activation . The compound inhibits both the overexpressed and IL-6 induced phosphorylation levels of STAT3 without influencing the phosphorylation levels of the upstream kinases Src and Jak2 .
Biochemical Pathways
The inhibition of STAT3 by 3-Aminobenzo[b]thiophene 1,1-dioxide affects various biochemical pathways. It suppresses the expressions of STAT3 downstream gene, Bcl-2 . This compound has shown promise in fragment-based drug discovery and in hit identification or lead development, including approaches towards antimitotic agents and in the development of inhibitors of kinase targets .
Pharmacokinetics
The compound has good drug-likeness properties , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of 3-Aminobenzo[b]thiophene 1,1-dioxide results in significant molecular and cellular effects. It effectively increases the Reactive Oxygen Species (ROS) levels of cancer cells, induces cancer cell apoptosis, and abolishes the colony formation ability of cancer cells without affecting bypass kinase p-Erk .
Biochemical Analysis
Biochemical Properties
3-Aminobenzo[b]thiophene 1,1-dioxide has been found to interact with several enzymes and proteins. For instance, it has been evaluated as an inhibitor of STAT3, a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis . The compound’s interaction with STAT3 has been shown to inhibit the protein’s activation, thereby influencing biochemical reactions within the cell .
Cellular Effects
The effects of 3-Aminobenzo[b]thiophene 1,1-dioxide on cells are significant. It has been found to increase the ROS levels of cancer cells, induce cancer cell apoptosis, and abolish the colony formation ability of cancer cells . These effects suggest that the compound can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Aminobenzo[b]thiophene 1,1-dioxide involves its binding interactions with biomolecules and its influence on gene expression. It has been shown to inhibit the phosphorylation levels of STAT3 without influencing the phosphorylation levels of the upstream kinases Src and Jak2 . This suggests that the compound exerts its effects at the molecular level, potentially through enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Its synthesis has been achieved with a yield of 75%, using graphite felt electrodes under constant current electrolysis . This suggests that the compound has good stability and could potentially have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3-aminobenzo[b]thiophene 1,1-dioxide involves microwave-assisted synthesis. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. The reaction provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .
Industrial Production Methods
the microwave-assisted synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Aminobenzothiophene-1,1-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in organic semiconductors due to their electronic properties.
Comparison with Similar Compounds
Similar Compounds
6-Aminobenzo[b]thiophene 1,1-dioxide: This compound is a derivative of 3-aminobenzo[b]thiophene 1,1-dioxide and has shown inhibitory activity against STAT3, making it a potential anticancer agent.
2-Aminobenzo[b]thiophene: Another similar compound used in drug discovery for its biological activity.
Uniqueness
3-Aminobenzothiophene-1,1-dione is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. These properties make it a versatile scaffold for developing various biologically active compounds .
Properties
IUPAC Name |
1,1-dioxo-1-benzothiophen-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXJXSIERYHUJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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